molecular formula C56H90O28 B160081 Nocturnoside A CAS No. 137318-80-0

Nocturnoside A

Cat. No.: B160081
CAS No.: 137318-80-0
M. Wt: 1211.3 g/mol
InChI Key: HXWQHQCQOBWGDB-VDYHUCKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its aglycone (non-sugar component) is hypothesized to differ from the diosgenin backbone of Nocturnoside B, a related compound extensively studied for cardioprotective and antitumor activities .

Properties

CAS No.

137318-80-0

Molecular Formula

C56H90O28

Molecular Weight

1211.3 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(4S,5'R,7S,8R,9S,13R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]-4,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C56H90O28/c1-20-7-10-55(75-18-20)21(2)34-29(82-55)12-25-23-6-5-22-11-26(27(61)13-54(22,4)24(23)8-9-53(25,34)3)56(84-52-45(73)41(69)38(66)32(16-59)78-52)48(81-49-42(70)35(63)28(62)19-74-49)47(80-51-44(72)40(68)37(65)31(15-58)77-51)46(33(17-60)83-56)79-50-43(71)39(67)36(64)30(14-57)76-50/h5,20-21,23-52,57-73H,6-19H2,1-4H3/t20-,21+,23?,24?,25?,26?,27?,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46+,47+,48-,49+,50+,51+,52+,53+,54+,55?,56+/m1/s1

InChI Key

HXWQHQCQOBWGDB-VDYHUCKYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC(C(C6)[C@@]7([C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)C7(C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1

Synonyms

3-O-(beta-D-glucopyranosyl(1-3)-beta-D-glucopyranosyl(1-2)-beta-D-glucopyranosyl((3-1)-beta D-xylopyranosyl)(1-4)-beta-D-galactopyranosyl)(25R)-spirost-5-ene-2alpha,3beta-diol
nocturnoside A

Origin of Product

United States

Comparison with Similar Compounds

Aglycone Backbone Diversity

  • Nocturnoside A: Presumed oleanane-type triterpenoid aglycone, as inferred from its co-isolation with an oleanane derivative .
  • Nocturnoside B: Contains a diosgenin (spirostanol) aglycone, characterized via 2D-NMR and mass spectrometry .
  • Karativoside A: Another co-isolated compound with an unspecified aglycone structure but likely distinct from this compound and B .

Sugar Chain Composition

The bioactivity of saponins heavily depends on sugar unit composition and linkage patterns:

Compound Sugar Units (Sequence & Linkages) Key Analytical Methods
This compound Xylose, arabinose, galactose, glucose (exact sequence unspecified) 1D/2D NMR, mass spectrometry
Nocturnoside B Three deoxyhexose units (likely rhamnose) + glucose in branched/linear configuration FAB-MS, DEPT, HMBC
Compound 2* Three α-L-rhamnopyranosyl units linked via (1→4) and (1→2) bonds to a central β-D-glucopyranoside LC-MS, NMR

*Compound 2 from , a spirostanol saponin with distinct antitumor activity.

Cardioprotective Effects

  • Nocturnoside B: Reduces doxorubicin-induced myocardial injury in rats by lowering lipid peroxidation (MDA levels ↓), enhancing antioxidant enzymes (SOD, GSH-Px), and inhibiting apoptosis via the Akt/GSK-3β pathway .

Antitumor Mechanisms

Compound Target Cell Lines Mechanism of Action IC50/Dose Dependency
Nocturnoside B BEL-7404, Hela, K562 Apoptosis induction via caspase-3 activation; mitochondrial cytochrome C release Dose- and time-dependent
This compound Not studied Hypothesized to modulate apoptosis pathways (based on structural analogs) N/A
Compound 2 BEL-7404, Hela, A549 Growth inhibition linked to rhamnose content and C3 glycosylation patterns IC50 < 20 μg/mL

Structure-Activity Relationships (SAR)

  • Sugar Chain Complexity: Nocturnoside B’s three rhamnose units enhance solubility and membrane interaction, critical for its cardioprotective efficacy .
  • Aglycone Type: Diosgenin (Nocturnoside B) is associated with stronger mitochondrial apoptosis induction, while oleanane derivatives (this compound) may favor anti-inflammatory pathways .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in understudied disease models?

  • Answer : Pre-register hypotheses and analysis plans (e.g., via Open Science Framework) to avoid HARKing (Hypothesizing After Results are Known). Use blinded data analysis and independent replication cohorts to confirm findings .

Data Presentation Guidelines

Data Type Recommended Format Purpose
Structural Data2D-NMR correlation tables, X-ray coordinatesResolve stereochemical ambiguities
BioactivityDose-response curves, IC₅₀/EC₅₀ valuesStandardize potency comparisons
Synthetic PathwaysReaction yield tables, catalytic efficiencyOptimize chemical synthesis
PharmacokineticsAUC, Cₘₐₓ, half-life in plasma/tissue matricesPredict clinical scalability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.